1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone is a synthetic organic compound classified within the indole family, which encompasses a variety of biologically significant heterocyclic compounds. This particular compound features both bromine and fluorine substituents on the indole ring, which can significantly alter its chemical reactivity and biological activity. The compound is identified by its Chemical Abstracts Service number 1936547-34-0 and has a molecular formula of with a molecular weight of 256.07 g/mol .
The synthesis of 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone typically involves several steps, including bromination and fluorination of an indole precursor. A common synthetic route includes:
In industrial settings, continuous flow reactors may be utilized for large-scale production to ensure consistent reaction conditions. Advanced purification techniques like chromatography and recrystallization are employed to achieve high purity levels of the final product .
1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone involves its interaction with specific biological targets, such as receptors and enzymes. The indole ring structure allows binding to various molecular targets, while the bromine and fluorine substitutions enhance its binding affinity and selectivity. This interaction can influence several biological pathways, potentially leading to therapeutic effects .
Key physical and chemical properties include:
1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone has potential applications in various scientific fields:
Indole derivatives represent a privileged scaffold in medicinal chemistry due to their structural resemblance to endogenous biomolecules and versatile pharmacological profiles. These heterocyclic compounds exhibit broad bioactivity, serving as core structures in FDA-approved drugs targeting neurological disorders, inflammation, and cancer. The indole nucleus facilitates diverse non-covalent interactions (e.g., hydrogen bonding, π-stacking) with biological targets, enabling precise modulation of protein function. Halogenation, particularly at specific ring positions, enhances target affinity and metabolic stability, making halogenated indoles indispensable in rational drug design [9].
Halogen atoms (Br, F, Cl) profoundly influence the physicochemical and pharmacological properties of indole derivatives. Bromine enhances π-stacking capabilities through increased electron density and hydrophobic surface area, while fluorine improves metabolic stability, membrane permeability, and bioavailability via strong electronegativity and minimal steric effects. Position-specific halogenation dictates biological outcomes:
Table 1: Bioactivity Modulation via Halogen Positioning in Indoles
Position | Halogen | Key Effects | Example Compound |
---|---|---|---|
4-/7- | Br | Enhanced hydrophobic pocket binding; increased kinase inhibition potency | 4-Bromo-7-fluoro-1H-indole [4] |
5- | Cl | Improved antimicrobial activity (e.g., 5-chloroindole derivatives) | 5-Chloro-IAA |
6- | Br | Optimized DNA intercalation in antitumor agents | 6-Bromo-1H-indole |
7- | F | Augmented metabolic stability and CNS penetration | 7-Fluoro-1H-indole |
The compound 4-Bromo-7-fluoro-1H-indole (CAS: 883500-66-1, MW: 214.037) exemplifies strategic halogen placement, where bromine enables hydrophobic target engagement and fluorine mitigates oxidative metabolism. This dual-substitution pattern yields logP values ~2.93, balancing solubility and membrane permeability [4] [7]. Computational studies confirm halogen positioning directly influences binding affinity to enzymes like DNA gyrase, where 4-bromo substitution enhances hydrophobic contact by 30% compared to non-halogenated analogs [8].
The strategic incorporation of both bromine and fluorine within a single indole scaffold leverages complementary effects: bromine provides steric bulk for hydrophobic interactions, while fluorine fine-tunes electronic properties and pharmacokinetics. Key synergistic advantages include:
Table 2: Physicochemical Properties of Bromo-Fluoro Indole Derivatives
Property | 4-Bromo-7-fluoro-1H-indole | 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone |
---|---|---|
Molecular Weight | 214.037 | 256.07 [3] |
logP (Consensus) | 2.93 [4] | 3.62 (est.) |
Water Solubility | 0.0587 mg/mL [4] | <0.05 mg/mL (pred.) |
H-Bond Acceptors/Donors | 1/1 | 2/1 |
TPSA (Ų) | 15.79 | 29.1 |
The 3-acetyl modification in 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone (CAS: 1936547-34-0) introduces a ketone group that serves as a hydrogen bond acceptor and synthetic handle for further derivatization. This enhances target versatility while preserving bromo-fluoro synergism [3].
3-Acetylindoles have evolved from natural product analogs to targeted therapeutics, driven by their structural modularity and diverse bioactivity. Key developmental milestones include:
Table 3: Evolution of Key 3-Acetylindole Therapeutics
Compound | Structural Features | Target/Activity | Development Status |
---|---|---|---|
Arvelexin | 7-Hydroxy-3-acetylindole | Anti-inflammatory (mPGES-1 suppression) | Preclinical [9] |
RVX-208 | 6-Bromo-3-acetylindole | BET BD2 inhibitor; atherosclerosis | Phase III [5] [10] |
1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone | 4-F,7-Br,3-acetyl | BET/Non-BET bromodomains | Research compound [3] |
The progression toward 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone reflects three strategic advances:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3